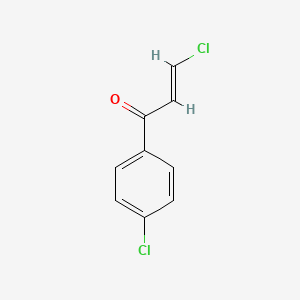

trans-3,4'-Dichloroacrylophenone

Beschreibung

trans-3,4'-Dichloroacrylophenone is a halogenated aromatic ketone characterized by a chloro-substituted phenyl group and an acrylophenone backbone. These compounds are typically used as intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity and stability .

Eigenschaften

CAS-Nummer |

15724-88-6 |

|---|---|

Molekularformel |

C9H6Cl2O |

Molekulargewicht |

201.05 g/mol |

IUPAC-Name |

(E)-3-chloro-1-(4-chlorophenyl)prop-2-en-1-one |

InChI |

InChI=1S/C9H6Cl2O/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-6H/b6-5+ |

InChI-Schlüssel |

DSLXRANAPTYXPW-AATRIKPKSA-N |

Isomerische SMILES |

C1=CC(=CC=C1C(=O)/C=C/Cl)Cl |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)C=CCl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of trans-3,4’-Dichloroacrylophenone involves several synthetic routes. One common method is the regio- and diastereoselective synthesis via metal-free [4+2] annulation of ynamides with o-hydroxybenzyl alcohols . This method is characterized by high regio- and diastereoselectivity, wide substrate scope, and good functional group tolerance.

Industrial Production Methods: Industrial production methods for trans-3,4’-Dichloroacrylophenone are not well-documented in the literature. the principles of regio- and diastereoselective synthesis can be applied on a larger scale to produce this compound efficiently.

Analyse Chemischer Reaktionen

Types of Reactions: trans-3,4’-Dichloroacrylophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the chlorine atoms and the carbonyl group in the molecule.

Common Reagents and Conditions: Common reagents used in the reactions of trans-3,4’-Dichloroacrylophenone include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed: The major products formed from the reactions of trans-3,4’-Dichloroacrylophenone depend on the type of reaction. For example, oxidation reactions may yield chlorinated carboxylic acids, while reduction reactions may produce chlorinated alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, trans-3,4’-Dichloroacrylophenone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives through different chemical reactions .

Biology: In biological research, trans-3,4’-Dichloroacrylophenone is studied for its potential effects on cellular processes. Its interactions with biological molecules can provide insights into its mechanism of action and potential therapeutic applications .

Industry: In industry, trans-3,4’-Dichloroacrylophenone can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of trans-3,4’-Dichloroacrylophenone involves its interactions with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can influence biological processes . The specific molecular targets and pathways involved in its mechanism of action are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The table below compares key physical and structural attributes of trans-3,4'-Dichloroacrylophenone with structurally related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Physical State | Key Structural Features |

|---|---|---|---|---|

| trans-3,4'-Dichloroacrylophenone* | C₉H₆Cl₂O | ~203.02 (inferred) | Solid (assumed) | Acrylophenone backbone, trans-configuration |

| 3',4'-Dichloropropiophenone | C₉H₈Cl₂O | 203.07 | Solid/Liquid | Propanone group, dichlorophenyl substituent |

| 3',4'-Dichloroacetophenone | C₈H₆Cl₂O | 189.04 | Crystalline solid | Acetophenone core, 3,4-dichloro substitution |

| 2-Chloro-3',4'-dihydroxyacetophenone | C₈H₇ClO₃ | 186.59 | Yellow crystals | Hydroxyl groups enhancing polarity |

| 3,4-Dichlorophenol | C₆H₄Cl₂O | 163.00 | Crystalline solid | Phenolic hydroxyl, high lipophilicity |

| 4-(3,4-Dichlorophenyl)tetralone | C₁₆H₁₂Cl₂O | 291.17 | Solid | Cyclic tetralone system, dichlorophenyl |

*Inferred data based on structural analogs.

Key Observations :

- Chlorine Substitution : Dichloro substitution at the 3,4-positions on the phenyl ring enhances lipophilicity and stability, making these compounds resistant to metabolic degradation .

- Functional Groups: The acrylophenone/acetophenone backbone facilitates nucleophilic reactions (e.g., condensations), while hydroxyl groups (as in 2-chloro-3',4'-dihydroxyacetophenone) improve solubility in polar solvents .

- Molecular Weight : Higher molecular weights (e.g., 291.17 for 4-(3,4-dichlorophenyl)tetralone) correlate with increased melting points and reduced volatility .

Commercial Availability and Suppliers

- 3',4'-Dichloropropiophenone: Available from LookChem (CAS 6582-42-9) with >98% purity for research use .

- 3',4'-Dichloroacetophenone: Supplied by Thermo Scientific (CAS 75841) and Spectrum Chemical, emphasizing its role in fine chemical synthesis .

- 3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone: A specialty chemical (CAS 543708-66-3) used in advanced material science, offered by Global Chemical Supplier .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.